3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid

Lipophilicity Drug-likeness Physicochemical properties

3-(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid is a benzimidazole-2-propanoic acid derivative bearing a chlorine atom at the 5-position and a methyl group at the N1-position of the fused heterocyclic core. Its molecular formula is C₁₁H₁₁ClN₂O₂ with a molecular weight of 238.67 g/mol.

Molecular Formula C11H11ClN2O2
Molecular Weight 238.67
CAS No. 156213-02-4
Cat. No. B2740507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid
CAS156213-02-4
Molecular FormulaC11H11ClN2O2
Molecular Weight238.67
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Cl)N=C1CCC(=O)O
InChIInChI=1S/C11H11ClN2O2/c1-14-9-3-2-7(12)6-8(9)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,15,16)
InChIKeyDCKIVTPNGMSVGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)propanoic Acid (CAS 156213-02-4): Chemical Identity, Physicochemical Profile, and Comparator Landscape


3-(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid is a benzimidazole-2-propanoic acid derivative bearing a chlorine atom at the 5-position and a methyl group at the N1-position of the fused heterocyclic core [1]. Its molecular formula is C₁₁H₁₁ClN₂O₂ with a molecular weight of 238.67 g/mol [1]. The compound belongs to a therapeutically significant scaffold class: benzimidazole-2-propanoic acids include the marketed immunoprotective agent Procodazole (CAS 23249-97-0) and the advanced NMDA antagonist clinical candidate EAB-318 [2]. The target compound is commercially supplied as a research building block at purities of 95–98% from multiple vendors . The closest structural analogs include the 5-des-chloro derivative (CAS 24786-75-2), the N-desmethyl-5-chloro analog, and the fully unsubstituted parent Procodazole, each of which differs in at least one key physicochemical parameter relevant to drug-likeness and synthetic derivatization.

Why 3-(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)propanoic Acid Cannot Be Interchanged with Generic Benzimidazole Propanoic Acid Analogs


Substituting the target compound with its nearest analogs—3-(1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid (CAS 24786-75-2, des-chloro) or 3-(1H-benzo[d]imidazol-2-yl)propanoic acid (Procodazole, CAS 23249-97-0)—introduces measurable shifts in lipophilicity, hydrogen-bonding capacity, and metabolic soft spots that are consequential for both biological screening outcomes and downstream synthetic chemistry. The 5-chloro substituent increases the computed XLogP3 by approximately 0.7 log units relative to the des-chloro analog [1] and adds a heavy atom handle for further cross-coupling chemistry [2]; the N1-methyl group eliminates the tautomeric N–H proton that can act as a hydrogen-bond donor, altering receptor recognition compared to N-unsubstituted congeners [2]. These differences mean that activity data, solubility behavior, and synthetic routes established for the des-chloro or des-methyl analogs cannot be presumed transferable to the 5-chloro-1-methyl variant.

Quantitative Differentiation Evidence for 3-(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)propanoic Acid Against Its Closest Analogs


5-Chloro Substitution Confers a +0.7 Log Unit Increase in Computed Lipophilicity (XLogP3) Versus the Des-Chloro Analog

The target compound exhibits an XLogP3 of 1.9, compared with 1.2 for 3-(1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid (CAS 24786-75-2), a difference of +0.7 log units attributable solely to the 5-chloro substituent [1][2]. In the broader benzimidazole-2-propanoic acid series, the fully unsubstituted parent Procodazole (CAS 23249-97-0) has an experimental LogP of 1.58 [3], placing the target compound as the most lipophilic member of the simple acid series. This increased lipophilicity is expected to improve passive membrane permeability and may enhance binding to hydrophobic protein pockets, a known determinant in benzimidazole-based kinase and GPCR ligand design [4].

Lipophilicity Drug-likeness Physicochemical properties

N1-Methyl Group Eliminates a Hydrogen-Bond Donor While Preserving Carboxylic Acid Acidity Relative to N-Unsubstituted Analogs

The target compound contains one hydrogen-bond donor (the carboxylic acid O–H) versus two donors in the N-desmethyl analog 3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanoic acid, which possesses both the carboxylic acid and the benzimidazole N–H protons [1]. The predicted pKa of the carboxylic acid group remains essentially unchanged: 3.92 ± 0.10 for the target compound versus 3.96 ± 0.10 for the des-chloro N-methyl analog [2], indicating that the N1-methylation does not alter the acid strength. However, removal of the benzimidazole N–H donor reduces total polar surface area (tPSA) and eliminates a site for metabolic N-glucuronidation or N-oxidation, as evidenced by the metabolic stability improvements observed in 1-alkylbenzimidazole series [3]. The N1-methyl group also locks the benzimidazole against annular tautomerism, ensuring a single molecular species in solution and at the binding site.

Hydrogen bonding Receptor recognition Tautomerism

Hydrochloride Salt Form Offers a Defined Solubility Advantage for Aqueous Assay Conditions

The free acid form (CAS 156213-02-4) is predicted to have limited aqueous solubility consistent with its LogP of ~2.4 and a single ionizable group with pKa ~3.9, which remains largely protonated at physiological pH . The hydrochloride salt (CAS 1354543-14-8, molecular formula C₁₁H₁₂Cl₂N₂O₂, MW 275.13) is commercially available at ≥98% purity and is expected to provide substantially improved aqueous solubility due to the salt effect, analogous to the solubility enhancement documented for EAB-318 hydrochloride versus its zwitterionic free base [1]. The salt form also offers better handling characteristics (crystalline solid vs. potential gum/oil for the free acid) and facilitates accurate dispensing for dose-response studies.

Solubility Salt selection Assay compatibility

5-Chloro Substituent Provides a Synthetic Diversification Handle Absent in the Des-Chloro and Parent Scaffolds

The 5-chloro substituent on the benzimidazole ring serves as a functional handle for transition metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the benzimidazole core [1]. Neither the des-chloro analog (CAS 24786-75-2) nor Procodazole (CAS 23249-97-0) bears a halogen that can participate in such reactions without prior functionalization. In the patent literature, 5-chloro-1-methylbenzimidazole intermediates have been extensively employed for synthesizing kinase inhibitors and GPCR modulators via Pd-catalyzed coupling at the chloro position [2]. The carboxylic acid side chain simultaneously offers orthogonal derivatization via amide coupling or esterification, making the compound a dual-handle scaffold suitable for parallel library synthesis .

Synthetic chemistry Cross-coupling Scaffold diversification

Physicochemical Profile Aligns with CNS Drug-Like Space More Favorably Than the Higher-Molecular-Weight 5-Chloro-N-Isopropyl Analog

The target compound has a molecular weight of 238.67 Da, XLogP3 of 1.9, 1 H-bond donor, and 3 H-bond acceptors, placing it within the favorable CNS multiparameter optimization (MPO) space (MW < 400, LogP < 5, HBD ≤ 3, HBA ≤ 7) [1]. A related benzimidazole-2-propanoic acid analog, 3-(5-chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid, has a LogP of 3.27 , exceeding the preferred CNS LogP range of 1–3. The isopropyl analog's higher LogP (Δ +1.37 vs. target) and larger size would be predicted to increase plasma protein binding, reduce free fraction, and potentially limit brain penetration relative to the N-methyl compound. The target compound thus represents the optimal balance within the 5-chloro series for CNS-targeted programs, while retaining sufficient lipophilicity for target engagement.

CNS drug-likeness Physicochemical optimization Lead selection

Recommended Research and Procurement Application Scenarios for 3-(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)propanoic Acid


Medicinal Chemistry Hit-to-Lead Programs Targeting Kinases or GPCRs with Hydrophobic Binding Pockets

The compound's elevated lipophilicity (XLogP3 1.9 vs. 1.2 for the des-chloro analog [1]) and the presence of the 5-chloro synthetic handle make it a preferred core scaffold for developing kinase inhibitors or GPCR modulators where hydrophobic pocket occupancy is critical. The dual orthogonal functionalization points (C5–Cl for cross-coupling, C2–COOH for amide library synthesis) enable rapid parallel SAR exploration [2]. Programs targeting NR2B-selective NMDA antagonists have already validated the 5-substituted benzimidazole motif as a privileged pharmacophore [2].

CNS Drug Discovery Requiring Balanced Physicochemical Properties for Brain Penetration

With MW 238.67 Da, LogP 1.9, and only one H-bond donor, this compound sits within the optimal CNS MPO space [1]. It offers a favorable balance compared to bulkier N-alkyl analogs (e.g., N-isopropyl derivative with LogP 3.27) that risk exceeding desirable lipophilicity thresholds . The N1-methyl group eliminates a hydrogen-bond donor that could otherwise impede passive blood-brain barrier permeation, making this compound suitable as a starting scaffold for CNS-penetrant probe development.

Laboratories Requiring Reproducible Aqueous Solubility for Biochemical and Cell-Based Screening

For assay environments where DMSO concentration must be minimized, the hydrochloride salt form (CAS 1354543-14-8, ≥98% purity ) provides a directly weighable, water-soluble alternative to the free acid. This avoids the solubility-related variability that can confound IC₅₀ determinations in biochemical assays, as noted in NMDA receptor antagonist characterization studies where the hydrochloride salt of the related compound EAB-318 was preferred for consistent aqueous dosing [3].

Combinatorial Chemistry and Parallel Library Synthesis on a Benzimidazole Scaffold

The presence of two orthogonal reactive sites—the aryl chloride for Pd-catalyzed cross-coupling and the alkanoic acid for amide/ester bond formation—makes this compound a versatile dual-handle building block for library construction [2]. Commercially available at 95–98% purity from multiple suppliers , the compound can serve as a common intermediate from which diverse compound arrays are synthesized, a capability not offered by the des-chloro analog which lacks the halogen diversification point.

Quote Request

Request a Quote for 3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.